molecular formula C14H19BrN6O2 B10946618 4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10946618
M. Wt: 383.24 g/mol
InChI Key: BHHUFDSOGYKUQO-UHFFFAOYSA-N
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Description

4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromo and methyl groups. The final steps involve the formation of the amide bond and the incorporation of the ethyl and methyl substituents.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF).

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen or add hydrogen to the compound.

    Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methyl-1H-pyrazole: A simpler derivative with similar structural features.

    1-Ethyl-3-methyl-1H-pyrazole: Another related compound with different substituents.

Uniqueness

4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-ETHYL-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its complex structure allows for a wide range of chemical modifications, making it a versatile compound for various studies.

Properties

Molecular Formula

C14H19BrN6O2

Molecular Weight

383.24 g/mol

IUPAC Name

4-[2-(4-bromo-3-methylpyrazol-1-yl)propanoylamino]-1-ethyl-N-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H19BrN6O2/c1-5-20-7-11(12(19-20)14(23)16-4)17-13(22)9(3)21-6-10(15)8(2)18-21/h6-7,9H,5H2,1-4H3,(H,16,23)(H,17,22)

InChI Key

BHHUFDSOGYKUQO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC)NC(=O)C(C)N2C=C(C(=N2)C)Br

Origin of Product

United States

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